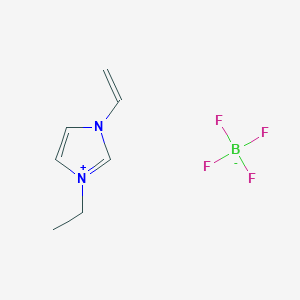

1-Vinyl-3-ethylimidazolium tetrafluoroborate

Description

1-Vinyl-3-ethylimidazolium tetrafluoroborate ([Veim][BF₄]) is an ionic liquid (IL) characterized by a vinyl-functionalized imidazolium cation paired with a tetrafluoroborate anion. Its molecular structure (C₆H₉N₂⁺·BF₄⁻) introduces unique reactivity and physicochemical properties, particularly due to the vinyl group, which enables polymerization or crosslinking in materials science applications. This IL is utilized in polymer nanocomposites to enhance electrical conductivity and interfacial interactions between nanofillers and polymer matrices .

Properties

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRESBYYLOONQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CN(C=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aqueous-Phase Alkylation

A patent describing the synthesis of analogous imidazolium salts (e.g., 3-methyl-1-vinylimidazolium chloride) provides a foundational methodology. For VEtIm-BF₄, the process involves:

-

Dissolving 1-vinylimidazole in a 25–60% aqueous solution.

-

Introducing ethyl bromide at 50–90°C in a closed system to maintain pressure (15–2 bar).

The reaction mechanism proceeds via nucleophilic substitution, where the ethyl halide reacts with the lone electron pair on the imidazole nitrogen. Methanol or dimethylformamide (DMF) may substitute water as solvents, though aqueous systems favor faster kinetics due to the polar environment.

Solvent Influence on Reaction Kinetics

In non-aqueous solvents like DMF, polymerization side reactions may occur due to the vinyl group’s reactivity. For example, cobalt-mediated radical polymerization (CMRP) of 1-vinyl-3-ethylimidazolium bromide in DMF at 30°C achieved 80% monomer conversion in 30 minutes but produced high-molecular-weight byproducts. Methanol, by contrast, suppresses side reactions, yielding narrower dispersities (Đ = 1.05–1.06).

Anion Metathesis to Tetrafluoroborate

The bromide or chloride intermediate undergoes anion exchange with sodium tetrafluoroborate (NaBF₄) or ammonium tetrafluoroborate (NH₄BF₄) to produce the target compound.

Metathesis in Polar Solvents

-

The quaternized bromide salt (VEtIm-Br) is dissolved in deionized water or acetone.

-

Stoichiometric NaBF₄ is added, and the mixture is stirred at 25–60°C for 24 hours.

-

The precipitated NaBr is removed via filtration, and the supernatant is evaporated under reduced pressure.

This method achieves >95% anion exchange efficiency, as confirmed by elemental analysis and ¹⁹F NMR.

Alternative Anion Sources

Silver tetrafluoroborate (AgBF₄) offers higher reactivity but is cost-prohibitive for large-scale synthesis. A study on polymeric VEtIm-BF₄ reported using NH₄BF₄ in methanol, yielding a 92% pure product after three recrystallization cycles.

Purification and Characterization

Solvent Removal and Drying

Crude VEtIm-BF₄ is purified via:

Analytical Techniques

Challenges and Optimization Strategies

Chemical Reactions Analysis

1-Vinyl-3-ethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazolium salts .

Scientific Research Applications

Applications in Polymer Chemistry

The vinyl group in 1-vinyl-3-ethylimidazolium tetrafluoroborate makes it particularly valuable in polymer chemistry. It can act as a monomer or as an initiator for cationic polymerization processes. For instance, studies have demonstrated its efficacy in electro-induced cationic polymerization, which can produce polymers with tailored properties for specific applications .

Table 1: Polymerization Applications

| Application Area | Description |

|---|---|

| Cationic Polymerization | Used as an initiator for the polymerization of vinyl ethers. |

| Electrochemical Polymerization | Facilitates the production of electrochromic materials. |

| Functionalized Polymers | Enables the synthesis of polymers with specific functional groups. |

Catalytic Applications

This compound has shown promise as a catalyst in various chemical reactions. Its ionic nature allows it to interact favorably with substrates, enhancing reaction rates and selectivity. For example, it has been utilized in the modification of silica gels for desulfurization processes, achieving high efficiency in removing sulfur compounds from fuels .

Environmental Applications

The compound's ionic liquid properties make it an excellent candidate for environmental applications, particularly in separation technologies. Its ability to dissolve a wide range of organic and inorganic materials allows it to be used as a solvent for extraction processes and as a mobile phase in chromatography .

Case Study: Desulfurization Performance

A study demonstrated that silica gel modified with this compound achieved a desulfurization rate of up to 70%, highlighting its potential for improving fuel quality and reducing environmental pollutants .

Biological Interactions

Research into the interactions of this compound with biomolecules is ongoing. Its solvation properties and ionic characteristics facilitate interactions that may influence biological pathways, making it relevant for studies in biochemistry and pharmacology . Understanding these interactions is crucial for assessing its toxicity and efficacy as a solvent or catalyst in biological systems.

Mechanism of Action

The mechanism of action of 1-vinyl-3-ethylimidazolium tetrafluoroborate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can stabilize charged intermediates and facilitate the transfer of ions in electrochemical reactions . The compound’s unique properties, such as high ionic conductivity and thermal stability, make it effective in various applications, including catalysis and energy storage .

Comparison with Similar Compounds

Comparison with Similar Ionic Liquids

Structural and Molecular Features

The structural variations among imidazolium-based ILs significantly influence their properties. Key analogs include:

| Compound | Cation Structure | Molecular Formula | Key Functional Group |

|---|---|---|---|

| 1-Vinyl-3-ethylimidazolium BF₄⁻ | Vinyl-substituted imidazolium | C₆H₉N₂⁺·BF₄⁻ | Vinyl (polymerizable) |

| 1-Butyl-3-methylimidazolium BF₄⁻ | Butyl-substituted imidazolium | C₈H₁₅N₂⁺·BF₄⁻ | Butyl (hydrophobic) |

| 1-Ethyl-3-methylimidazolium BF₄⁻ | Ethyl-substituted imidazolium | C₆H₁₁N₂⁺·BF₄⁻ | Ethyl (short-chain) |

| 1-Methylimidazolium BF₄⁻ | Minimal alkyl substitution | C₄H₇N₂⁺·BF₄⁻ | Methyl (compact) |

Key Insight: The vinyl group in [Veim][BF₄] enables covalent bonding in polymer matrices, unlike the non-reactive alkyl chains in [BMIM][BF₄] or [EMIM][BF₄] .

Thermophysical Properties

Density and Viscosity

Key Insight : [EMIM][BF₄] exhibits lower viscosity due to its shorter ethyl group, whereas [Veim][BF₄]’s viscosity is influenced by the polarizable vinyl group .

Thermal Stability

| Compound | Decomposition Temperature (°C) | Application Context |

|---|---|---|

| [Veim][BF₄] | ~300–350 (estimated) | Polymer nanocomposites |

| [BMIM][BF₄] | 350–400 | Gel polymer electrolytes |

| [EMIM][BF₄] | 300–350 | Thermal fluids, gas capture |

Key Insight : [BMIM][BF₄]’s higher thermal stability makes it suitable for high-temperature electrochemical applications, while [Veim][BF₄]’s stability is sufficient for moderate-temperature polymer systems .

Functional Performance

Electrochemical Properties

Key Insight : [EMIM][BF₄]’s higher intrinsic conductivity is advantageous in pure IL electrolytes, whereas [Veim][BF₄] excels in composite materials due to its polymerizable group .

Catalytic and Inhibitory Performance

Key Insight : The vinylimidazolium cation in [Veim][Br] (a bromide analog) shows superior clay inhibition over KCl, suggesting [Veim][BF₄] may share similar cation-driven performance .

Biological Activity

1-Vinyl-3-ethylimidazolium tetrafluoroborate (VEImBF4) is an ionic liquid that has garnered attention in the scientific community for its diverse biological activities. This article explores its antibacterial properties, interactions with biological systems, and potential applications in various fields, supported by relevant research findings and case studies.

VEImBF4 is characterized by its unique imidazolium cation structure, which contributes to its solubility and reactivity. The presence of the tetrafluoroborate anion enhances its ionic nature, making it suitable for various applications in biochemistry and materials science.

Antibacterial Activity

Research indicates that VEImBF4 exhibits significant antibacterial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Activity Against Common Pathogens : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Effectiveness Against Superbugs : Notably, VEImBF4 has shown activity against antibiotic-resistant strains, often referred to as "superbugs," indicating its potential as an alternative antimicrobial agent .

The mechanism by which VEImBF4 exerts its antibacterial effects involves disruption of bacterial cell membranes. The cationic nature of the imidazolium moiety allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Toxicity Studies

While VEImBF4 demonstrates promising antibacterial properties, toxicity assessments are crucial for evaluating its safety profile:

- Hemolytic Activity : Studies have shown that VEImBF4 exhibits hemolytic activity at higher concentrations, which raises concerns about its use in therapeutic applications. The relationship between concentration and cytotoxicity needs further exploration to optimize its safe usage .

- Cell Viability Assays : In vitro studies using various cell lines have demonstrated that lower concentrations of VEImBF4 can maintain cell viability while still exhibiting antimicrobial effects .

1. Antimicrobial Coatings

VEImBF4 has been investigated for use in antimicrobial coatings due to its ability to inhibit bacterial growth on surfaces. A case study demonstrated that surfaces treated with VEImBF4 showed reduced biofilm formation by E. coli and S. aureus, suggesting potential applications in medical devices and food packaging .

2. Drug Delivery Systems

In drug delivery research, VEImBF4 has been incorporated into polymer matrices to enhance the release profiles of antimicrobial agents. Its ionic nature aids in the solubility and stability of drugs, improving their therapeutic efficacy .

3. Environmental Applications

The compound has also been explored for environmental applications, such as the removal of pollutants from water systems. Its interaction with heavy metals and organic contaminants has shown promise in enhancing the efficacy of bioremediation processes .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-vinyl-3-ethylimidazolium tetrafluoroborate, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves reacting 1-vinylimidazole with bromoethane and sodium tetrafluoroborate in acetonitrile under reflux (40°C for 12 hours). After cooling, the product is filtered, washed with deionized water, dried over sodium sulfate, and purified via vacuum drying at 50°C. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of 1-vinylimidazole to bromoethane) and controlled reaction temperatures to minimize side products. A reported yield of 87% was achieved using these conditions .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 13C NMR in dmso-d6 confirms structural integrity, with characteristic peaks at δ 15.49 (ethyl group) and δ 135.73 (vinyl group) .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (m/z 209.98) and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric alignment with the empirical formula (C7H11BF4N2) .

Q. What safety precautions are necessary when handling this ionic liquid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (EN 374 certified), lab coats, and safety goggles. Use type ABEK respirators if aerosol formation is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect organic waste separately and consult institutional guidelines for hazardous material disposal. Avoid environmental release due to its WGK 3 classification (highly hazardous to aquatic life) .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its polymerization behavior compared to other ionic liquids?

- Methodological Answer : The vinyl group enables radical polymerization, forming poly(ionic liquid) (PIL) networks. For example, polymerization in ethanol with azo initiators (e.g., AIBN) at 70°C produces PIL-BF4. Comparative studies with non-vinyl analogs (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) show enhanced mechanical stability in PIL-BF4 due to crosslinking. Kinetic studies using differential scanning calorimetry (DSC) can monitor polymerization rates .

Q. What strategies can address discrepancies in reported NMR data for imidazolium-based ionic liquids?

- Methodological Answer : Variations in NMR shifts may arise from solvent polarity, residual water, or impurities. For example:

- Solvent Effects : Use deuterated solvents consistently (e.g., dmso-d6 vs. CDCl3) to ensure reproducibility.

- Purification : Remove unreacted precursors via silica gel chromatography or recrystallization. highlights that triple washing with deionized water reduces halide impurities, which can distort NMR signals .

Q. How can residual solvents or unreacted monomers be minimized during the synthesis of poly(this compound)?

- Methodological Answer :

- Post-Polymerization Purification : Dialyze the polymer against deionized water using a 1 kDa MWCO membrane to remove low-molecular-weight species.

- Vacuum Drying : Apply high vacuum (≤1 mbar) at 60°C for 24 hours to eliminate trapped solvents.

- Analytical Monitoring : Use gas chromatography (GC) or Karl Fischer titration to quantify residual acetonitrile or water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.